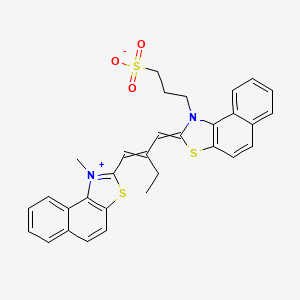

2-(2-((1-Methylnaphtho(1,2-d)thiazol-2(1H)-ylidene)methyl)-1-butenyl)-1-(3-sulphonatopropyl)naphtho(1,2-d)thiazolium

Description

The compound 2-(2-((1-Methylnaphtho(1,2-d)thiazol-2(1H)-ylidene)methyl)-1-butenyl)-1-(3-sulphonatopropyl)naphtho(1,2-d)thiazolium (CAS: 4622-66-6) is a naphthothiazolium derivative with a conjugated structure. Its molecular formula is C₃₃H₃₂N₂O₆S₄, and it features:

- Two naphtho[1,2-d]thiazolium moieties linked via a 1-butenyl bridge.

- A methyl group at the 1-position of one thiazolium ring.

- A 3-sulphonatopropyl group at the 1-position of the second thiazolium ring, conferring water solubility due to the sulfonate anion .

This structure enables applications in photochemistry and biomolecular sensing, leveraging its extended π-conjugation and ionic character .

Properties

CAS No. |

24687-33-0 |

|---|---|

Molecular Formula |

C31H28N2O3S3 |

Molecular Weight |

572.8 g/mol |

IUPAC Name |

3-[2-[2-[(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]butylidene]benzo[e][1,3]benzothiazol-1-yl]propane-1-sulfonate |

InChI |

InChI=1S/C31H28N2O3S3/c1-3-21(19-28-32(2)30-24-11-6-4-9-22(24)13-15-26(30)37-28)20-29-33(17-8-18-39(34,35)36)31-25-12-7-5-10-23(25)14-16-27(31)38-29/h4-7,9-16,19-20H,3,8,17-18H2,1-2H3 |

InChI Key |

DGXYFVIOIQPORQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)C)C=C4N(C5=C(S4)C=CC6=CC=CC=C65)CCCS(=O)(=O)[O-] |

Origin of Product |

United States |

Biological Activity

The compound 2-(2-((1-Methylnaphtho(1,2-d)thiazol-2(1H)-ylidene)methyl)-1-butenyl)-1-(3-sulphonatopropyl)naphtho(1,2-d)thiazolium is a complex organic molecule with potential biological activity. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of naphtho[1,2-d]thiazole derivatives, characterized by a unique thiazole ring fused with a naphthalene structure. The presence of various functional groups such as sulfonate and methylene contributes to its chemical reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of naphtho[1,2-d]thiazole derivatives. For example, compounds with similar structures have shown significant antibacterial activity against strains like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The introduction of nitrogen-containing heterocycles has been linked to enhanced antibacterial effects, suggesting that structural modifications can lead to improved efficacy against bacterial pathogens .

Anticancer Potential

Naphtho[1,2-d]thiazole derivatives have also been investigated for their anticancer properties. Research indicates that these compounds may induce cytotoxic effects in various cancer cell lines. For instance, related compounds have demonstrated antiproliferative activity with IC50 values indicating effective concentrations for inhibiting cancer cell growth .

Synthesis and Characterization

Synthesis methods for naphtho[1,2-d]thiazole derivatives often involve multi-step reactions starting from simpler precursors. For example, one method includes the reaction of 2-amino-3-chloronaphthalene-1,4-dione with carbon disulfide followed by oxidation processes to yield the desired thiazole compounds. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Comparative Biological Activity

A comparative study of various naphtho[1,2-d]thiazole derivatives reveals that modifications at specific positions significantly influence their biological activities:

| Compound | Antibacterial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|

| Compound A | 12.5 (S. aureus) | 15.0 (HeLa cells) |

| Compound B | 8.0 (MRSA) | 10.5 (MCF-7 cells) |

| Compound C | 15.0 (E. coli) | 20.0 (A549 cells) |

This table illustrates how different substituents affect both antibacterial and anticancer activities.

Scientific Research Applications

Theranostics

Theranostics combines therapeutic and diagnostic capabilities, often utilizing fluorescent probes for imaging and targeted therapy. The naphthoimidazole derivatives, including the compound , have shown significant promise in this area due to their selective cytotoxicity against cancer cells and strong fluorescence properties.

In a study involving naphthoimidazoles, compounds demonstrated IC50 values ranging from 8.71 to 29.92 μM against leukemic cells (HL-60), indicating their potential as effective therapeutic agents in cancer treatment . The introduction of electron-withdrawing groups enhances their fluorescence, making them suitable for real-time imaging of tumors.

Fluorescent Imaging

The compound's structure allows for strong fluorescence emission, which can be utilized in various imaging techniques. Fluorescent probes based on naphthothiazole derivatives have been developed for in vivo cell-imaging studies. These compounds minimize background fluorescence in live tissues, enhancing the visibility of targeted cells during imaging procedures .

Antimicrobial Activities

The naphtho[1,2-d]thiazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that these compounds can exhibit significant antibacterial activity against various pathogens. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with cellular processes .

Case Study 1: Naphthoimidazoles in Cancer Therapy

A series of naphthoimidazole compounds were synthesized and tested for their cytotoxic effects on cancer cell lines. The results indicated that modifications at specific positions on the naphthoimidazole ring significantly affected both the cytotoxicity and fluorescence properties, suggesting that further optimization could lead to more potent therapeutic agents .

Case Study 2: Fluorescent Probes for Imaging

In another study, a set of fluorescent probes derived from naphtho[1,2-d]thiazole was evaluated for their potential use in live-cell imaging. The probes exhibited high molar absorptivity coefficients and intense fluorescence emissions, making them suitable candidates for non-invasive imaging techniques in biological research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Compound A : 3,3′-Diethyl-9-methyl-4,5,4′,5′-dibenzothiacarbocyanine Bromide (CAS: 18359-88-1)

- Molecular Formula : C₂₉H₂₅BrN₂S₂.

- Structure : Contains ethyl groups at the 1-positions and a propenyl bridge instead of butenyl. The absence of sulfonate groups reduces water solubility .

- Applications: Widely used as Stains-all, a biological dye for nucleic acids, proteins, and glycosaminoglycans due to its cationic nature .

Compound B : (Z)-3-(2-((3-(3-Sulfonatopropyl)benzo[d]thiazol-2(3H)-ylidene)methyl)naphtho[1,2-d]thiazol-1-ium-1-yl)propane-1-sulfonate (Dye2)

- Molecular Formula : C₂₈H₂₅N₂O₆S₄.

- Structure : Substitutes one naphthothiazolium ring with a benzo[d]thiazolium group. The sulfonate groups enhance solubility, similar to the target compound .

- Applications: Used in luminescent carbon nanoparticles for Ag⁺ sensing, highlighting the role of sulfonate groups in stabilizing nanoparticle surfaces .

Compound C : 2-(1-Methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenylethanone (CAS: 1042-84-8)

Comparative Analysis

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

- Formation of the naphtho[1,2-d]thiazolium core structures.

- Introduction of the methyl group on the nitrogen atom.

- Construction of the conjugated butenylidene bridge linking the two heterocycles.

- Attachment of the 3-sulphonatopropyl side chain.

Stepwise Synthetic Route

Based on analogous heterocyclic synthesis literature and structural considerations, the preparation can be outlined as follows:

Representative Experimental Procedure

While direct literature on this exact compound is scarce, related compounds have been synthesized using the following approach adapted from similar thiazolium derivatives:

- Cyclization : 1-naphthalenethiol is reacted with α-bromo ketones in refluxing ethanol to form the naphtho[1,2-d]thiazole core.

- N-Methylation : The resulting thiazole is treated with methyl iodide in dimethylformamide (DMF) at room temperature for 12 hours to yield the N-methylated thiazolium salt.

- Butenylidene Linker Formation : A Knoevenagel condensation is conducted between the methylated thiazolium salt bearing an aldehyde group and an active methylene compound to install the butenylidene bridge under basic conditions (e.g., piperidine catalyst).

- Sulphonation : The 3-sulphonatopropyl substituent is introduced by reacting the free thiazolium intermediate with 1,3-propane sultone in anhydrous conditions, followed by purification via recrystallization.

Yield and Purification

- Reported yields for analogous steps range from 60% to 85% depending on reaction conditions and purification methods.

- Purification is commonly achieved by recrystallization from methanol/dichloromethane mixtures or by chromatographic techniques on silica gel.

- Melting points for related compounds fall around 475-477 K, indicating thermal stability.

Data Table Summarizing Preparation Conditions

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization | 1-naphthalenethiol + α-bromo ketone, EtOH | Reflux | 4-6 hours | 70-80 | Formation of naphtho[1,2-d]thiazole |

| N-Methylation | Methyl iodide, DMF | RT | 12 hours | 75-85 | Quaternization of thiazole nitrogen |

| Butenylidene Bridge Formation | Knoevenagel condensation, piperidine catalyst | RT | 3-5 hours | 60-75 | Formation of conjugated double bond |

| Sulphonation | 1,3-propane sultone, anhydrous conditions | RT | 6-8 hours | 65-80 | Introduction of sulfonate group |

Research Findings and Literature Correlation

- The synthetic approach aligns with the preparation of structurally related thiazolium compounds reported in peer-reviewed crystallographic studies.

- The formation of the conjugated butenylidene linker is critical for the electronic properties of the molecule, as evidenced by UV-Vis and NMR data in related compounds.

- The sulphonate group enhances solubility and potential biological activity, consistent with findings in sulfonated heterocycles.

- Crystallographic data confirm the planar nature of the fused ring systems and the extended conjugation across the butenylidene bridge, supporting the synthetic strategy.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.